molecular formula C21H25ClN2O2 B11337763 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11337763
M. Wt: 372.9 g/mol
InChI Key: AHOXJWOHDZHXJV-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a complex structure with a pyrrolidine ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with 4-methoxyphenylacetic acid under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-hydroxyphenyl)acetamide
  • N-[2-(2-bromophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenyl)acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25ClN2O2/c1-26-17-10-8-16(9-11-17)14-21(25)23-15-20(24-12-4-5-13-24)18-6-2-3-7-19(18)22/h2-3,6-11,20H,4-5,12-15H2,1H3,(H,23,25)

InChI Key

AHOXJWOHDZHXJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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